![molecular formula C25H43NNa2O8S B13821166 Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt CAS No. 43154-85-4](/img/structure/B13821166.png)
Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esterification Reaction: The synthesis begins with the reaction of maleic anhydride with oleamido-MIPA to obtain oleamido-MIPA maleate.
Sulfonation Reaction: The oleamido-MIPA maleate then reacts with sodium bisulfite to produce the final product, butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt.
Industrial Production Methods
The industrial production of this compound follows the same synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The final product is often tested for physical and chemical properties, including solubility, stability, and biodegradability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially under strong oxidizing conditions.
Hydrolysis: It is prone to hydrolysis under strong acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidants like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
Surfactant: It is widely used as a surfactant in various formulations due to its excellent emulsifying and dispersing properties.
Biology
Biodegradability: The compound is biodegradable, making it suitable for use in environmentally friendly products.
Medicine
Cleansing Agent: It is used in medical formulations as a cleansing agent due to its mildness and effectiveness.
Industry
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing them to spread more easily. This action is facilitated by the molecular structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium oleoyl isopropanolamide sulfosuccinate
- Disodium monooleamido MIPA-sulfosuccinate
- Disodium oleic monoisopropanolamide sulfosuccinate
Uniqueness
Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
43154-85-4 |
|---|---|
Molekularformel |
C25H43NNa2O8S |
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
disodium;4-[1-(octadec-9-enoylamino)propan-2-yloxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-25(30)22(19-24(28)29)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,28,29)(H,31,32,33);;/q;2*+1/p-2 |
InChI-Schlüssel |
KUZLAYSZNFYDFT-UHFFFAOYSA-L |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


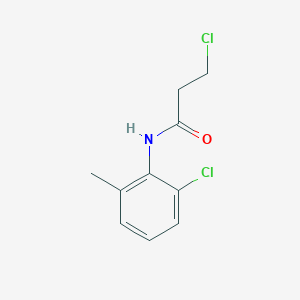
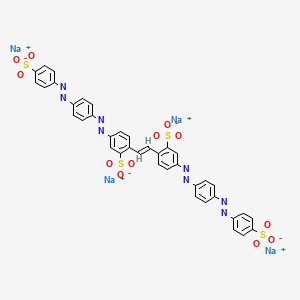
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

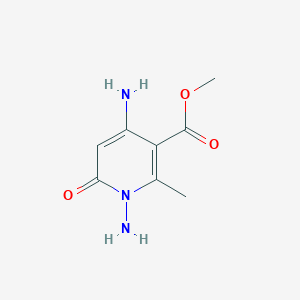
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
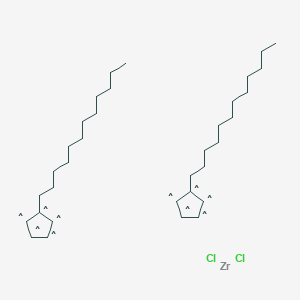
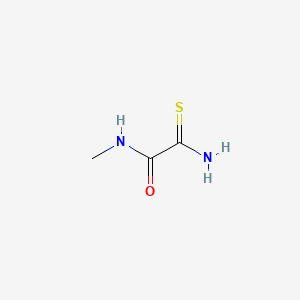

![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
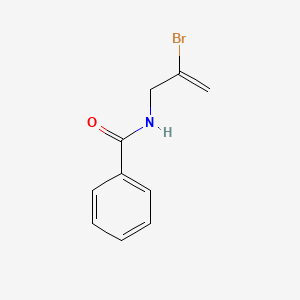
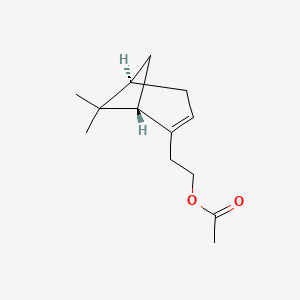
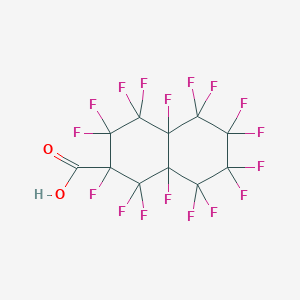
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
